molecular formula C20H24N2O2 B321599 N,N'-dibenzyl-N,N'-dimethylbutanediamide

N,N'-dibenzyl-N,N'-dimethylbutanediamide

Cat. No.: B321599
M. Wt: 324.4 g/mol
InChI Key: DSBYFNQKPSIWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Dibenzyl-N,N'-dimethylbutanediamide (C₁₈H₂₀N₂O₂) is a diamide derivative featuring a butanediamide backbone substituted with benzyl and methyl groups at both terminal nitrogen atoms. Its molecular weight is 296.37 g/mol, with an elemental composition of C (72.95%), H (6.80%), N (9.45%), and O (10.80%) .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N,N//'-dibenzyl-N,N//'-dimethylbutanediamide

InChI

InChI=1S/C20H24N2O2/c1-21(15-17-9-5-3-6-10-17)19(23)13-14-20(24)22(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

DSBYFNQKPSIWLX-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CCC(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N,N'-(Butane-1,4-diyl)dibenzamide (C₁₈H₂₀N₂O₂)
  • Structure : Shares the butanediamide core but lacks methyl groups; instead, hydrogen atoms occupy the nitrogen positions.
  • Properties: Higher oxygen content (10.80% vs. 10.80% in the target compound) but lower nitrogen content (9.45% vs. 9.45%) . Applications: Likely used as a precursor in polymer chemistry or metal-organic frameworks (MOFs) due to unhindered amide groups.
2.2. N,N-Dibenzyl-N'-(4-tert-Butylphenyl)butanediamide
  • Structure : Features a bulky tert-butylphenyl substituent on one nitrogen, replacing a benzyl group.
  • Steric effects from tert-butyl may hinder crystallization or coordination with metal ions compared to the dimethyl variant . Applications: Potential use in asymmetric catalysis or as a chiral ligand, leveraging the tert-butyl group’s stereoelectronic effects.
2.3. N,N,N',N'-Tetrabutylpentanediamide (C₂₁H₄₂N₂O₂)
  • Structure : Pentanediamide backbone with tetrabutyl substitution.
  • Properties: Higher molecular weight (354.58 g/mol) and lipophilicity due to long alkyl chains. Reduced polarity compared to the target compound, favoring solubility in non-polar solvents . Applications: Likely utilized as a phase-transfer catalyst or in extraction processes due to its amphiphilic nature.
2.4. N,N'-Dibenzyl-N,N'-Dimethylethylenediamine (C₁₈H₂₄N₂)
  • Properties :
    • Lower molecular weight (268.40 g/mol) and absence of amide bonds, increasing basicity and reducing hydrogen-bonding capability.
    • Applications: Used as a ligand in iron-mediated polymerizations (e.g., methyl methacrylate) due to its electron-rich nitrogen centers .

Structural and Functional Analysis

Parameter N,N'-Dibenzyl-N,N'-Dimethylbutanediamide N,N'-(Butane-1,4-diyl)dibenzamide N,N,N',N'-Tetrabutylpentanediamide
Molecular Formula C₁₈H₂₀N₂O₂ C₁₈H₂₀N₂O₂ C₂₁H₄₂N₂O₂
Molecular Weight (g/mol) 296.37 296.37 354.58
Substituents Benzyl, methyl Benzyl, hydrogen Butyl
Key Interactions N–H···O hydrogen bonds, π-π stacking N–H···O hydrogen bonds Van der Waals interactions
Polarity Moderate (amide bonds) High (amide bonds) Low (alkyl chains)
Applications Coordination chemistry, intermediates MOFs, polymer precursors Phase-transfer catalysis

Research Findings and Insights

  • Crystallography : The target compound’s benzyl groups facilitate π-π interactions, while methyl groups introduce torsional strain, as observed in related phosphoric triamides .
  • Reactivity : Dimethyl substitution reduces nucleophilicity compared to ethylenediamine derivatives (e.g., N,N'-dibenzyl-N,N'-dimethylethylenediamine), making it less reactive in metal coordination but more stable under acidic conditions .
  • Synthetic Routes : Similar to , the compound can be synthesized via alkylation of butanediamine with benzyl and methyl halides, followed by purification via column chromatography.

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